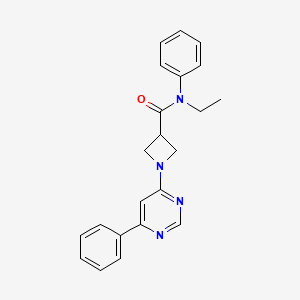

![molecular formula C16H18N4O2 B2518145 N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide CAS No. 1171361-83-3](/img/structure/B2518145.png)

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents to achieve the desired molecular architecture. In the case of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, the synthesis can be achieved through intramolecular cyclization processes. For instance, one study describes the preparation of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one by cyclization of N-(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl) acetamide in ethanol with piperidine . This method showcases the use of common organic solvents and bases to facilitate cyclization reactions, which are crucial in the formation of heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of compounds such as N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives is characterized by the presence of multiple rings, including pyrazole and pyrimidinone moieties. These structures are often confirmed using spectroscopic methods such as 1H NMR, 13C NMR, IR, and HRMS, which provide detailed information about the molecular framework and the nature of substituents attached to the core structure .

Chemical Reactions Analysis

The reactivity of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives can be explored through various chemical reactions. For example, N-allylation and N-propargyl alkylation can yield dipolarophiles, which can undergo [3+2] cycloaddition with arylnitrile oxides to form isoxazolines and isoxazoles . These reactions are indicative of the versatile chemistry that these heterocyclic compounds can undergo, leading to a wide array of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms and multiple rings can affect properties like solubility, melting point, and reactivity. The hybrid molecules bearing the 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-phenylacetamide unit, for example, were synthesized through a one-pot multi-component reaction, which is a testament to the compounds' ability to participate in complex chemical transformations . These properties are crucial for the compounds' potential applications in medicinal chemistry and materials science.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The research on N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, including compounds structurally related to N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide, emphasizes their synthesis through [3+2] cycloaddition. These compounds serve as dipolarophiles in reactions with arylnitrile oxides to produce new isoxazolines and isoxazoles, showcasing their utility in creating novel heterocyclic structures (Rahmouni et al., 2014).

Antimicrobial Activity

Several studies have been conducted on the antimicrobial activities of compounds derived from or similar to N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide. For example, Bondock et al. (2008) explored the antimicrobial potential of new heterocycles incorporating an antipyrine moiety, derived from a key intermediate structurally related to the compound , demonstrating its role in developing antimicrobial agents (Bondock et al., 2008).

Anticonvulsant and Antitumor Activities

The chemical exploration of pyrazolone derivatives, including compounds analogous to N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide, has led to the synthesis of entities with significant pharmacological evaluations, such as anticonvulsant activity, highlighting their potential in medicinal chemistry (Ito & Oda, 1966).

Radiolabeled Compounds for Imaging

In the domain of diagnostic imaging, compounds structurally related to N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide have been synthesized and evaluated for their affinity towards peripheral benzodiazepine receptors, marking their importance in the development of imaging agents for neurodegenerative disorders (Fookes et al., 2008).

Mécanisme D'action

Target of Action

Similar compounds such as pyrazoles, which form the basic structural fragments of many biologically important compounds, have been found to have selective action .

Mode of Action

These enter in a 1,3-dipolar cycloaddition reaction with dimethyl ester of acetylenedicarboxylic acid to form tetrahydropyrazolo .

Biochemical Pathways

It is known that similar compounds have shown promise in the creation of nmda receptor antagonists .

Result of Action

Similar compounds have been found to have selective action .

Propriétés

IUPAC Name |

N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-10-8-12-14(19-20(2)15(12)18-16(10)22)17-13(21)9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,18,22)(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOBGCTXPFRULEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(NC1=O)N(N=C2NC(=O)CC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2518064.png)

![3-chloro-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2518067.png)

![N-(2-chlorophenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2518069.png)

![3-[[1-(Pyridine-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2518071.png)

![N'-[(furan-2-yl)methyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B2518072.png)

![N-(3,4-dimethoxyphenethyl)-2-methylbenzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2518076.png)

![8,9-Dimethoxy-5-[(4-nitrobenzyl)thio]-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2518079.png)

![N-[2-(4-Phenylmethoxyphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2518081.png)

![(1R,3R)-3-Amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride](/img/structure/B2518085.png)